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A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the novel cancer therapeutic IK-175, focusing on

its potential role in the treatment of advanced solid tumors, particularly urothelial carcinoma. As

cost-effectiveness is a critical aspect of drug development and clinical adoption, this document

aims to contextualize the clinical profile of IK-175 alongside established and emerging

therapies for which economic evaluations are available. While direct cost-effectiveness data for

IK-175 is not yet publicly available due to its early stage of clinical development, this guide

serves as a preliminary framework for its potential positioning in the therapeutic landscape.

Introduction to IK-175
IK-175 is an orally bioavailable, selective inhibitor of the aryl hydrocarbon receptor (AHR). The

AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune

responses within the tumor microenvironment. Its activation, often by tumor-derived

metabolites like kynurenine, leads to immunosuppression, which can contribute to resistance to

checkpoint inhibitors. By blocking AHR, IK-175 aims to reverse this immunosuppressive effect

and restore anti-tumor immunity.

Clinical trial data for IK-175 is emerging from early-phase studies. The primary focus of these

trials has been on patients with advanced solid tumors, including urothelial carcinoma, who

have progressed on prior therapies, including immune checkpoint inhibitors.
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Current Treatment Landscape for Checkpoint
Inhibitor-Refractory Metastatic Urothelial Carcinoma
The treatment paradigm for metastatic urothelial carcinoma (mUC) has evolved significantly.

For patients whose disease progresses after platinum-based chemotherapy and a PD-1/L1

inhibitor, several therapeutic options exist. These alternatives to IK-175 form the basis of our

comparative analysis. The primary comparators include:

Enfortumab vedotin: An antibody-drug conjugate (ADC) targeting Nectin-4.

Sacituzumab govitecan: An ADC targeting Trop-2.

Erdafitinib: A fibroblast growth factor receptor (FGFR) inhibitor for patients with susceptible

FGFR3 or FGFR2 genetic alterations.

Chemotherapy: Single-agent taxanes such as docetaxel or paclitaxel.

Clinical Efficacy and Safety: A Comparative
Overview
The following tables summarize the available clinical data for IK-175 and its key comparators in

the context of pre-treated advanced urothelial carcinoma.

Table 1: Clinical Efficacy of IK-175 in Advanced Urothelial Carcinoma (CPI-Refractory)

Therapy Trial Patient Population
Objective
Response Rate
(ORR)

IK-175 Monotherapy
IK-175-001 (Phase

1b)

Heavily pretreated

UC, progressed on

CPIs

7.7% (confirmed PR)

IK-175 + Nivolumab
IK-175-001 (Phase

1b)

Heavily pretreated

UC, progressed on

CPIs

6% (confirmed PRs)
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Note: Data for IK-175 is from an early-phase trial and should be interpreted with caution.

Table 2: Clinical Efficacy of Alternative Therapies in Advanced Urothelial Carcinoma

Therapy Trial
Patient
Population

Overall
Survival
(OS)
(median)

Progressio
n-Free
Survival
(PFS)
(median)

Objective
Response
Rate (ORR)

Enfortumab

vedotin
EV-201

Previously

treated with

platinum and

PD-1/L1

inhibitor

Not reported

in this study
5.8 months 44%[1]

Sacituzumab

govitecan
TROPiCS-04

Progressed

on platinum-

based chemo

and CPI

10.3 months 4.2 months 23%[2][3][4]

Erdafitinib THOR

FGFR3-

altered,

progressed

on PD-1/L1

inhibitor

12.1 months 5.6 months 45.6%[5][6][7]

Chemotherap

y (Physician's

Choice)

TROPiCS-04

Progressed

on platinum-

based chemo

and CPI

9.0 months 3.6 months 14%[2][3][4]

Table 3: Safety Profile - Common Grade ≥3 Treatment-Related Adverse Events (TRAEs)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6784850/
https://www.onclive.com/view/sacituzumab-govitecan-does-not-significantly-improve-os-in-pretreated-urothelial-carcinoma
https://www.esmo.org/oncology-news/no-improvement-in-os-or-pfs-from-sacituzumab-govitecan-compared-with-chemotherapy-in-pretreated-patients-with-advanced-urothelial-cancer?utm_source=esmo.org&utm_medium=referral&utm_campaign=ESMONewsON
https://pubmed.ncbi.nlm.nih.gov/39934055/
https://www.urologytimes.com/view/fda-grants-full-approval-to-erdafitinib-for-fgfr3-positive-urothelial-carcinoma
https://pubmed.ncbi.nlm.nih.gov/37870920/
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-approves-erdafitinib-locally-advanced-or-metastatic-urothelial-carcinoma
https://www.onclive.com/view/sacituzumab-govitecan-does-not-significantly-improve-os-in-pretreated-urothelial-carcinoma
https://www.esmo.org/oncology-news/no-improvement-in-os-or-pfs-from-sacituzumab-govitecan-compared-with-chemotherapy-in-pretreated-patients-with-advanced-urothelial-cancer?utm_source=esmo.org&utm_medium=referral&utm_campaign=ESMONewsON
https://pubmed.ncbi.nlm.nih.gov/39934055/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Therapy Common Grade ≥3 TRAEs

IK-175 (+/- Nivolumab)
Nausea, fatigue, diarrhea, rash, adrenal

insufficiency

Enfortumab vedotin
Rash, peripheral neuropathy, fatigue,

hyperglycemia

Sacituzumab govitecan
Neutropenia, febrile neutropenia, diarrhea,

nausea

Erdafitinib
Hyponatremia, stomatitis, asthenia,

hyperphosphatemia

Chemotherapy Neutropenia, fatigue, febrile neutropenia

Cost-Effectiveness of Alternative Therapies
While a direct cost-effectiveness analysis of IK-175 is not available, examining the economic

evaluations of its potential competitors provides a crucial framework for understanding the

financial landscape it will enter.

Table 4: Summary of Cost-Effectiveness Analyses for Alternative Therapies
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Therapy Comparator

Incremental
Cost-
Effectiveness
Ratio (ICER)
per QALY

Conclusion of
Study

Country
Perspective

Enfortumab

vedotin
Chemotherapy $2,168,746.71 Not cost-effective United States[8]

Enfortumab

vedotin +

Pembrolizumab

(1st line)

Chemotherapy $558,973 Not cost-effective United States[9]

Erdafitinib Chemotherapy $238,294.2

Not cost-effective

at a

$150,000/QALY

threshold

United States[10]

[11]

Sacituzumab

govitecan (for

breast cancer)

Chemotherapy $612,772 Not cost-effective
United States[12]

[13]

QALY: Quality-Adjusted Life Year. ICER values can vary significantly based on the model

assumptions, country-specific healthcare costs, and willingness-to-pay thresholds.

Methodologies of Key Experiments
IK-175-001 Phase 1/1b Study

Design: A first-in-human, open-label, multicenter study of IK-175 as a monotherapy and in

combination with nivolumab. The study included a dose-escalation phase in patients with

advanced solid tumors and a dose-expansion phase in patients with urothelial carcinoma

who had progressed on or were refractory to PD-1/L1 inhibitors.

Objectives: The primary objectives were to evaluate the safety, tolerability, maximum

tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of IK-175 alone and in
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combination with nivolumab. Secondary objectives included assessing the anti-tumor activity

based on RECIST 1.1 criteria.

Patient Population: Patients in the expansion cohort had locally advanced or metastatic

urothelial carcinoma and had progressed within 12 weeks of their last dose of a PD-1/L1

inhibitor.

THOR Phase 3 Study (Erdafitinib)

Design: A randomized, open-label, multicenter Phase 3 trial comparing erdafitinib to

investigator's choice of chemotherapy (docetaxel or vinflunine) in patients with metastatic

urothelial carcinoma with susceptible FGFR3/2 alterations who had progressed after one or

two prior treatments, including an anti-PD-1 or anti-PD-L1 agent.[6]

Objectives: The primary endpoint was overall survival. Secondary endpoints included

progression-free survival and objective response rate.[6]

Patient Population: Adult patients with metastatic urothelial carcinoma with susceptible

FGFR3 or FGFR2 genetic alterations whose disease had progressed on or after at least one

line of prior systemic therapy, including a PD-1 or PD-L1 inhibitor.[7]

Visualizing the Science: Pathways and Workflows
To further elucidate the mechanisms and experimental designs discussed, the following

diagrams are provided in the DOT language for Graphviz.
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IK-175 Mechanism of Action in the Tumor Microenvironment
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Generalized Clinical Trial Workflow for Advanced Urothelial Carcinoma

Model Inputs

Economic Model

Model Outputs

Clinical Efficacy Data
(OS, PFS, ORR)

Markov Model
(Simulates disease progression)

Treatment Costs
(Drug acquisition, administration,

AE management)

Health State Utilities
(Quality of Life)

Total Costs Total QALYs Gained

Incremental Cost-Effectiveness Ratio (ICER)

Click to download full resolution via product page

Logical Framework for a Cost-Effectiveness Analysis

Conclusion and Future Directions
IK-175 represents a novel, immunomodulatory approach to cancer therapy with a distinct

mechanism of action. Early clinical data in heavily pretreated urothelial carcinoma patients

demonstrate a manageable safety profile and preliminary signals of anti-tumor activity.

However, these results are from a small, early-phase study and require confirmation in larger,

randomized trials.

From a cost-effectiveness perspective, the landscape for novel oncology drugs is challenging.

As demonstrated by the economic evaluations of enfortumab vedotin and erdafitinib, even with

significant clinical benefits over standard of care, the high cost of these agents often results in
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ICERs that exceed common willingness-to-pay thresholds in the United States and other

countries.

For IK-175 to be a commercially viable and clinically adopted therapy, it will need to

demonstrate a substantial clinical benefit that is deemed valuable in the context of its eventual

price. Future clinical trials should not only focus on traditional efficacy endpoints but also

incorporate health-related quality of life measures to provide robust data for future

pharmacoeconomic analyses. As more data on IK-175 becomes available, a direct cost-

effectiveness comparison with its alternatives will be essential for defining its role in the

treatment of advanced urothelial carcinoma.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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